molecular formula C12H12N2O2 B1673093 Phenamacril CAS No. 39491-78-6

Phenamacril

Cat. No.: B1673093
CAS No.: 39491-78-6
M. Wt: 216.24 g/mol
InChI Key: YKRQBWKLHCEKQH-KHPPLWFESA-N
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Description

Phenamacril is a novel fungicide belonging to the cyanoacrylate class. It is highly effective against certain species of the genus Fusarium, which are notorious plant pathogens causing significant damage to crops like wheat, maize, rice, and barley. This compound is considered environmentally benign due to its exceptional specificity, targeting only a subset of Fusarium species, including Fusarium graminearum, Fusarium asiaticum, and Fusarium fujikuroi .

Biochemical Analysis

Biochemical Properties

Phenamacril exerts its antifungal effect by inhibiting the ATPase activity of the myosin class I motor domains of susceptible Fusarium species . It potently, reversibly, and noncompetitively inhibits ATP turnover, actin binding during ATP turnover, and motor activity of Fusarium graminearum myosin-1 .

Cellular Effects

This compound has a significant impact on the cellular processes of Fusarium species. It disrupts the activity of an essential actin-associated motor protein, leading to marked reductions in the growth of the fungus . This disruption affects both essential cellular processes and more specialized tasks such as the regulation of deoxynivalenol (DON) biosynthesis and toxisome formation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the ATPase activity of class I myosin in susceptible Fusarium species . It binds in the actin-binding cleft in a new allosteric pocket that contains the central residue of the regulatory Switch 2 loop . This binding suggests that pocket occupancy by this compound blocks cleft closure, thereby inhibiting the activity of the myosin .

Metabolic Pathways

This compound’s primary metabolic pathway involves the inhibition of ATPase activity in the myosin class I motor domains of Fusarium species . This inhibition disrupts the activity of an essential actin-associated motor protein .

Subcellular Localization

This compound targets the myosin class I motor domains located in the actin-binding cleft of Fusarium species . The inhibition of these motor domains disrupts the activity of an essential actin-associated motor protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenamacril is synthesized through a series of chemical reactions involving cyanoacrylate intermediates. The synthesis typically involves the following steps:

    Formation of Cyanoacrylate Intermediate: The initial step involves the reaction of a suitable aldehyde with malononitrile in the presence of a base to form a cyanoacrylate intermediate.

    Cyclization: The cyanoacrylate intermediate undergoes cyclization in the presence of a catalyst to form the this compound scaffold.

    Functionalization: The scaffold is then functionalized with various substituents to enhance its fungicidal activity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Phenamacril undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups on the scaffold are replaced with other groups. Common reagents for substitution include halogens and alkylating agents.

Major Products Formed:

Scientific Research Applications

Phenamacril has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Phenamacril is unique due to its high specificity for Fusarium species and its environmentally benign nature. Similar compounds include:

    Cyprodinil: Another fungicide used to control Fusarium species but with a broader spectrum of activity.

    Fludioxonil: A fungicide with a different mode of action, targeting the osmotic stress response in fungi.

    Prothioconazole: A triazole fungicide that inhibits ergosterol biosynthesis in fungi.

This compound stands out due to its unique mechanism of action and high specificity, making it a valuable tool in crop protection .

Properties

IUPAC Name

ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRQBWKLHCEKQH-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Phenamacril specifically targets myosin I (FgMyo1) in susceptible Fusarium species. [, , , ] Myosin I is a molecular motor protein essential for various cellular processes, including mycotoxin biosynthesis. [, ]

A: this compound acts as a reversible and non-competitive inhibitor of myosin I ATPase activity. [] It binds to an allosteric pocket in the actin-binding cleft of myosin I, preventing the closure of the cleft and disrupting the actomyosin cycle, ultimately inhibiting the motor's ability to generate force. [, ]

A: this compound inhibits fungal growth [, , ], disrupts deoxynivalenol (DON) biosynthesis [, , , ], and affects fungal development by impairing toxisome formation, which are subcellular structures involved in DON biosynthesis. []

A: this compound is an ethyl 2-cyano-3-amino-3-phenylacrylate. [] Its stereoconfiguration is established as the (Z)-form. []

ANone: The molecular formula of this compound is C12H12N2O2, and its molecular weight is 216.24 g/mol.

A: Resistance to this compound is primarily attributed to point mutations in the myosin-5 gene, which encodes the target protein FgMyo1. [, , , ]

A: Several point mutations have been identified, including S217L, S217P, E420K, and K218T, among others. The location and type of mutation can influence the resistance level. [, , , ]

A: Commonly employed methods include QuEChERS extraction followed by gas chromatography-mass spectrometry (GC-MS) [] or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ] These methods offer high sensitivity and accuracy for quantifying this compound residues in various matrices.

A: While specific degradation pathways and ecotoxicological data for this compound are limited in the provided research, it is crucial to consider the potential environmental impact of any pesticide. [] Further research on its degradation products, persistence in soil and water, and effects on non-target organisms is essential.

ANone: Yes, several other fungicides with different modes of action can be used, including:

  • SDHI fungicides: Fluopyram, cyclobutrifluram, and pydiflumetofen are effective against Fusarium species but cross-resistance with this compound can occur. [, , ]
  • Demethylation inhibitors (DMIs): Prothioconazole, metconazole, and tebuconazole offer broad-spectrum control but long-term use can lead to resistance development. [, ]
  • Other fungicide classes: Fludioxonil, pyraclostrobin, and prochloraz have shown efficacy against Fusarium but resistance management is crucial. [, , , ]

ANone: Several strategies can be implemented:

  • Fungicide rotation: Alternating this compound with fungicides possessing different modes of action can delay resistance development. []
  • Mixture applications: Combining this compound with other fungicides can enhance efficacy and potentially reduce selection pressure for resistance. [, ]
  • Monitoring resistance: Regular monitoring of Fusarium populations for this compound sensitivity is crucial to guide resistance management strategies. [, ]

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